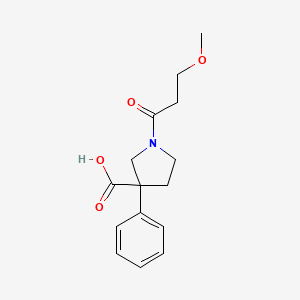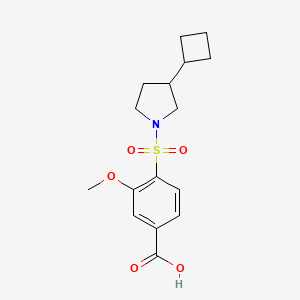
(1-Benzoylazetidin-3-yl)methanesulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Benzoylazetidin-3-yl)methanesulfonyl fluoride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzoylazetidin-3-yl)methanesulfonyl fluoride typically involves the reaction of azetidine derivatives with appropriate reagents. One common method includes the reaction of (1-Benzoylazetidin-3-yl)methanesulfonyl chloride with fluoride sources under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反应分析
Types of Reactions
(1-Benzoylazetidin-3-yl)methanesulfonyl fluoride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be displaced by nucleophiles such as amines or alcohols.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like amines, alcohols, and thiols. Reaction conditions often involve the use of solvents such as dichloromethane, acetonitrile, or water, and may require the presence of bases or acids to facilitate the reaction .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield sulfonamide or sulfonate ester derivatives .
科学研究应用
(1-Benzoylazetidin-3-yl)methanesulfonyl fluoride has several scientific research applications, including:
Medicinal chemistry: The compound can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Organic synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Material science: The unique structural features of azetidines make them useful in the development of new materials with specific properties.
作用机制
The mechanism of action of (1-Benzoylazetidin-3-yl)methanesulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of new covalent bonds. This reactivity is exploited in various chemical transformations and applications .
相似化合物的比较
Similar Compounds
Azetidine-3-sulfonyl fluoride: Similar in structure but lacks the benzoyl group.
(1-Benzoylazetidin-3-yl)methanesulfonyl chloride: Similar but with a chloride instead of a fluoride group.
属性
IUPAC Name |
(1-benzoylazetidin-3-yl)methanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3S/c12-17(15,16)8-9-6-13(7-9)11(14)10-4-2-1-3-5-10/h1-5,9H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFCTYMFNOWUQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2)CS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(2,3-dihydroimidazo[1,2-b]pyrazole-1-carbonyl)-6-ethyl-5,6,7,8-tetrahydro-1H-quinolin-2-one](/img/structure/B7449322.png)

![3-[(3,3-Difluoro-1-methylcyclobutyl)sulfamoyl]-5-(methoxymethyl)benzoic acid](/img/structure/B7449334.png)

![N-[[1-(2,2,2-trifluoroethyl)triazol-4-yl]methyl]cyclopropanesulfonamide](/img/structure/B7449342.png)
![3-(2-Hydroxyethyl)-2-(5-oxa-8-azaspiro[2.6]nonan-8-yl)quinazolin-4-one](/img/structure/B7449350.png)
![3-[(3,5-Difluoro-2,4-dimethoxyphenyl)carbamoylamino]cyclobutane-1-carboxylic acid](/img/structure/B7449352.png)
![1,1-dimethyl-3-[[1-[(1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-yl]triazol-4-yl]methyl]urea](/img/structure/B7449360.png)
![sodium;(1R,2S)-2-[(6-bromo-2,3-dihydro-1H-inden-5-yl)carbamoyl]cyclopropane-1-carboxylate](/img/structure/B7449367.png)
![7-[(2-Methoxypyridin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B7449368.png)
![[(1R,4S)-4-[(5-bromo-1,7-naphthyridin-8-yl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B7449382.png)
![N-cyclopropyl-2-(1,7-diazaspiro[4.4]nonan-1-yl)quinoline-4-carboxamide](/img/structure/B7449423.png)
![5-[3-(Difluoromethyl)-4-fluorophenyl]-3-(1-methylsulfonylcyclobutyl)-1,2,4-oxadiazole](/img/structure/B7449427.png)
![3-[(2,2-Dimethyl-1,4-oxazepan-4-yl)sulfonyl]-2-fluoro-5-methylbenzoic acid](/img/structure/B7449430.png)
